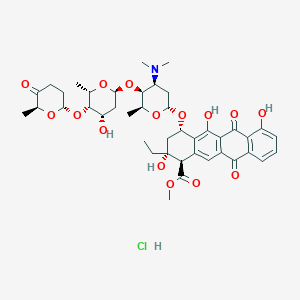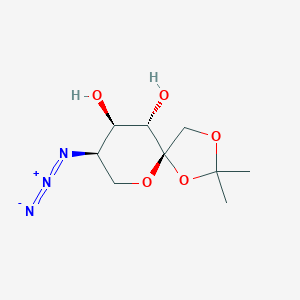
1-Acetylpiperidine-4-carbonyl chloride
概要
説明
Synthesis Analysis
1-Acetylpiperidine-4-carbonyl chloride can be synthesized through multiple methods, including organophosphorus compounds' synthesis utilizing acetyl chloride as a versatile reagent in three-component condensation reactions, leading to key intermediates for further chemical modifications (Yuan, Chen, & Wang, 1991). Another approach involves the chlorination reaction mediated by thionyl chloride and innovative synthesis methods generating tertiary butyl groups through the reaction of dimethyliminium salts (Amato et al., 2005).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 1-acetylpiperidine-4-carbonyl chloride have been elucidated using X-ray diffraction analysis, revealing insights into their structural configurations and bonding arrangements. For instance, the study on 2,3,6-triaryl-1-acyl-4-acyloxypiperideines provides detailed structural information, highlighting the acylation process and its impact on molecular geometry (Mobio et al., 1990).
Chemical Reactions and Properties
Chemical reactions involving 1-acetylpiperidine-4-carbonyl chloride demonstrate its versatility as an intermediate. Its reactivity under different conditions enables the synthesis of complex molecules, such as phosphonopeptide derivatives and carbonyl compounds, showcasing its utility in organic synthesis (Yuan, Chen, & Wang, 1991).
科学的研究の応用
It is used as a reagent for synthesizing phosphonopeptides with P-N bonds. This is demonstrated in the synthesis of 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives (Yuan, Chen, & Wang, 1991).
It plays a role in inhibiting acetylcholinesterase, which is significant in Alzheimer's disease research. For example, 1-[6-(Acridine-9-carbonyloxy)hexyl]pyridinium chloride is a potential treatment for Alzheimer's (Correia et al., 2006).
The compound is involved in the synthesis of new compounds with potential applications in organic synthesis, such as 1,3-acyl-4-acyloxy-2,3,6-triaryl-3- and 4-piperideines (Mobio et al., 1990).
Acetyl chloride adsorbed on zeolites catalyzes various acylation reactions. This is seen in zeolite-catalyzed acylation reactions, where different adsorbed species play a crucial role (Bosacek, Gunnewegh, & van Bekkum, 1996).
It contributes to the formation of compounds with antimicrobial, antifungal, and antioxidant properties. For instance, two new carbonyl compounds synthesized from it exhibited these properties (Rusnac et al., 2019).
Nonadiabatic dynamics in the compound favor alpha bond fission over beta bonds in carbonyl functional groups (Person, Kash, & Butler, 1992).
特性
IUPAC Name |
1-acetylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-6(11)10-4-2-7(3-5-10)8(9)12/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCPVLJEAHBMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207827 | |
| Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpiperidine-4-carbonyl chloride | |
CAS RN |
59084-16-1 | |
| Record name | 1-Acetyl-4-piperidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetylpiperidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetylpiperidine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)

![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)


![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)

